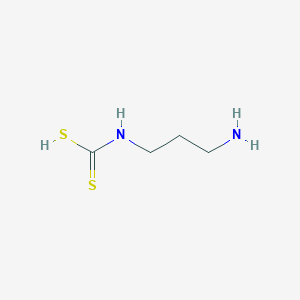

(3-Aminopropyl)carbamodithioic acid

説明

(3-Aminopropyl)carbamodithioic acid is an organosulfur compound characterized by a carbamodithioic acid (-NH-CSSH) functional group attached to a 3-aminopropyl chain (NH₂-(CH₂)₃-). Unlike its ethylene-bridged analogs (e.g., Zineb and Maneb), the aminopropyl chain introduces a terminal amine group, which may enhance solubility in polar solvents and expand its utility in organic synthesis or biomedical applications.

特性

IUPAC Name |

3-aminopropylcarbamodithioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2S2/c5-2-1-3-6-4(7)8/h1-3,5H2,(H2,6,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQBWSMXMWZAPDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)CNC(=S)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60966456 | |

| Record name | (3-Aminopropyl)carbonimidodithioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60966456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52098-86-9 | |

| Record name | Carbamodithioic acid, (3-aminopropoyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052098869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3-Aminopropyl)carbonimidodithioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60966456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (3-Aminopropyl)carbamodithioic acid typically involves the reaction of 3-aminopropylamine with carbon disulfide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

[ \text{3-Aminopropylamine} + \text{Carbon disulfide} \rightarrow \text{this compound} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a usable form .

化学反応の分析

Types of Reactions

(3-Aminopropyl)carbamodithioic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form disulfides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.

Substitution: The amine and dithiocarbamate groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield disulfides, while substitution reactions can produce a variety of substituted derivatives .

科学的研究の応用

(3-Aminopropyl)carbamodithioic acid has a wide range of applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the synthesis of polymers, coatings, and other materials with specialized properties.

作用機序

The mechanism of action of (3-Aminopropyl)carbamodithioic acid involves its interaction with various molecular targets. The amine group can form hydrogen bonds and electrostatic interactions, while the dithiocarbamate group can chelate metal ions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

類似化合物との比較

Structural and Functional Group Analysis

Stability and Regulatory Status

- Zineb/Maneb: Subject to strict regulatory oversight under the Emergency Planning and Community Right-to-Know Act (EPCRA) due to toxicity concerns. Zineb’s CAS 12427-38-2 and Maneb’s CAS 13194-48-4 are listed in regulatory documents .

- This compound: No direct regulatory listings found in provided evidence. However, analogs like 3-((3-Aminopropyl)thio)propanoic acid were discontinued, possibly due to instability (e.g., susceptibility to oxidation or hydrolysis) or low demand .

Solubility and Reactivity

- The aminopropyl chain in the target compound likely increases water solubility compared to Zineb/Maneb, which rely on hydrophobic ethylene bridges. This property could facilitate applications in aqueous-phase reactions or biological systems.

- In contrast, Zineb/Maneb’s ethylene bridges and metal coordination reduce solubility but enhance adhesion to plant surfaces, a critical factor in their fungicidal performance .

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for (3-Aminopropyl)carbamodithioic acid, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves reacting 3-aminopropylamine with carbon disulfide under alkaline conditions. Key variables include molar ratios (e.g., 1:1.2 amine:CS₂), temperature (0–5°C to minimize side reactions), and pH control (maintained at 9–10 using NaOH). Post-synthesis, purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol eluent) is critical. Monitor purity using HPLC (C18 column, UV detection at 254 nm) and confirm structure via FTIR (C=S stretch at ~1000–1200 cm⁻¹) and ¹³C NMR (thiocarbamate carbon at ~195–205 ppm).

Q. How should researchers characterize the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by preparing buffered solutions (pH 2–12) and incubating the compound at 25°C, 40°C, and 60°C. Sample aliquots at intervals (0, 24, 48, 72 hrs) and analyze via UV-Vis spectroscopy (λ_max ~280 nm for dithiocarbamate degradation products) or LC-MS to track decomposition. Note: Degradation accelerates under acidic conditions due to protonation of the thiol group, leading to CS₂ release .

Advanced Research Questions

Q. How does this compound compare to other dithiocarbamates (e.g., zineb, maneb) in metal chelation efficiency, and what experimental designs validate these differences?

- Methodological Answer : Use competitive chelation assays with transition metals (e.g., Cu²⁺, Zn²⁺). Prepare equimolar solutions of this compound and reference dithiocarbamates (e.g., zineb ), then titrate with metal ions while monitoring complex formation via UV-Vis (charge-transfer bands at ~450 nm for Cu-dithiocarbamate complexes). Calculate stability constants (log K) via Job’s plot or potentiometric titration. The aminopropyl group may enhance solubility in aqueous systems, but steric effects could reduce binding affinity compared to simpler dithiocarbamates.

Q. What strategies resolve contradictions in reported reactivity of this compound toward sulfhydryl-containing biomolecules?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., oxygen exposure causing oxidation). Design experiments under inert atmospheres (N₂ glovebox) to test thiol reactivity (e.g., with glutathione or cysteine). Use Ellman’s assay (DTNB reagent) to quantify free thiols before/after reaction. Compare results across buffers (phosphate vs. Tris) to identify pH-dependent effects. Conflicting data might reflect competing pathways: nucleophilic attack vs. redox reactions .

Q. How can this compound be utilized in the green synthesis of metal nanoparticles, and what parameters control particle morphology?

- Methodological Answer : The compound acts as a stabilizer and reducing agent. Optimize Au³⁺ or Ag⁺ reduction by varying molar ratios (1:3 metal:ligand), temperature (25–80°C), and reaction time (1–24 hrs). Characterize nanoparticles via TEM (size distribution), DLS (zeta potential), and XRD (crystallinity). The aminopropyl group may improve colloidal stability in biological buffers, enabling applications in drug delivery or catalysis.

Data Contradiction Analysis

Q. Why do some studies report high aqueous solubility for this compound, while others note limited stability in water?

- Methodological Answer : Solubility claims may depend on pH and storage conditions. Perform solubility tests in deionized water vs. buffered solutions (pH 7.4). Use dynamic light scattering (DLS) to detect aggregation over time. FTIR and LC-MS can identify hydrolysis products (e.g., 3-aminopropylamine + CS₂). Conflicting data likely stem from unaccounted variables like dissolved oxygen or trace metal contaminants accelerating degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。